

# Technical Profile: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

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## Compound of Interest

Compound Name: 2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine

CAS No.: 1052680-10-0

Cat. No.: B1290089

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CAS Number: 1052680-10-0[1][2]

## Part 1: Executive Summary & Strategic Utility

Compound Identity: **2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine** Synonyms: 1-(2-(Piperidin-2-yl)ethyl)-1H-pyrazole; 2-(2-Pyrazol-1-ylethyl)piperidine Molecular Formula: C<sub>10</sub>H<sub>17</sub>N<sub>3</sub> Molecular Weight: 179.26 g/mol [2][3]

In the landscape of fragment-based drug discovery (FBDD), **2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine** (CAS 1052680-10-0) represents a high-value "linker-scaffold" intermediate. [2] Its structure combines a saturated, basic heterocycle (piperidine) with an aromatic, electron-rich moiety (pyrazole), connected by a flexible ethyl linker.[2]

Why this molecule matters:

- **Bifunctional Pharmacophore:** The secondary amine in the piperidine ring offers a handle for derivatization (e.g., amide coupling, reductive amination), while the pyrazole ring often

serves as a bioisostere for imidazole or a hydrogen-bond acceptor in kinase hinge-binding regions.[2]

- Solubility & Lipophilicity Balance: With a calculated LogP of ~1.36 and a basic pKa, it modulates the physicochemical properties of larger drug candidates, often improving oral bioavailability compared to purely aromatic systems.[2]
- Synthetic Versatility: It acts as a nucleophilic building block that can be introduced late-stage to modulate potency and selectivity profiles.[2]

## Part 2: Chemical Identity & Physicochemical Properties[2][5][6][7][8]

The following data aggregates experimental and predicted values to establish a baseline for analytical validation.

Property	Value	Notes for Application Scientists
CAS Number	1052680-10-0	Primary identifier for the free base.[1][2]
MDL Number	MFCD09756526	Used in Symyx/Biovia databases.[2]
Physical State	Viscous Liquid / Low-melting Solid	Tendency to solidify upon cooling; hygroscopic.[2]
Boiling Point	~310°C (Predicted)	High vacuum distillation required for purification.[2]
pKa (Piperidine)	~10.5 (Predicted)	Strong base; forms stable salts with HCl/TFA.[2]
pKa (Pyrazole)	~2.5 (Conjugate acid)	Very weak base; remains neutral at physiological pH.[2]
Solubility	DMSO, Methanol, DCM	Miscible in polar organic solvents.[2]
InChI Key	QDMVKNSVSMEHPF-UHFFFAOYSA-N	Standard for digital registration.[2]

## Structural Visualization (DOT)

The following diagram illustrates the connectivity and key functional regions.

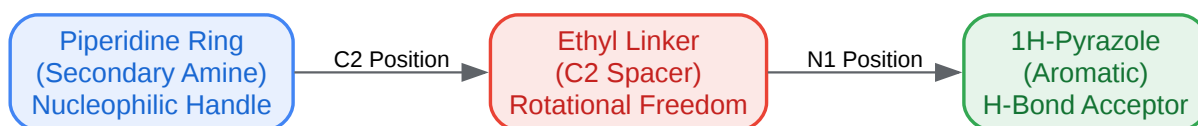


Fig 1. Functional Pharmacophore Map of CAS 1052680-10-0

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## Part 3: Synthetic Pathways & Manufacturing Logic[2]

As a Senior Application Scientist, I recommend a Convergent Protection Strategy over direct alkylation.<sup>[2]</sup> Direct alkylation of unprotected piperidine often leads to polymerization or N-alkylation mixtures.<sup>[2]</sup> The protocol below ensures regioselectivity and high purity.

## Recommended Workflow: The N-Boc Route

This method utilizes N-Boc-2-piperidineethanol as the starting material to prevent side reactions at the piperidine nitrogen.<sup>[2]</sup>

- Activation: Convert N-Boc-2-piperidineethanol to a mesylate (MsCl/TEA) or tosylate.
- Displacement: React the activated intermediate with Pyrazole in the presence of a base (NaH or Cs<sub>2</sub>CO<sub>3</sub>) in DMF. The Pyrazole anion attacks the alkyl chain.<sup>[2]</sup>
- Deprotection: Removal of the Boc group (TFA/DCM or HCl/Dioxane) yields the target salt, which is neutralized to the free base.<sup>[2]</sup>

## Synthetic Logic Diagram

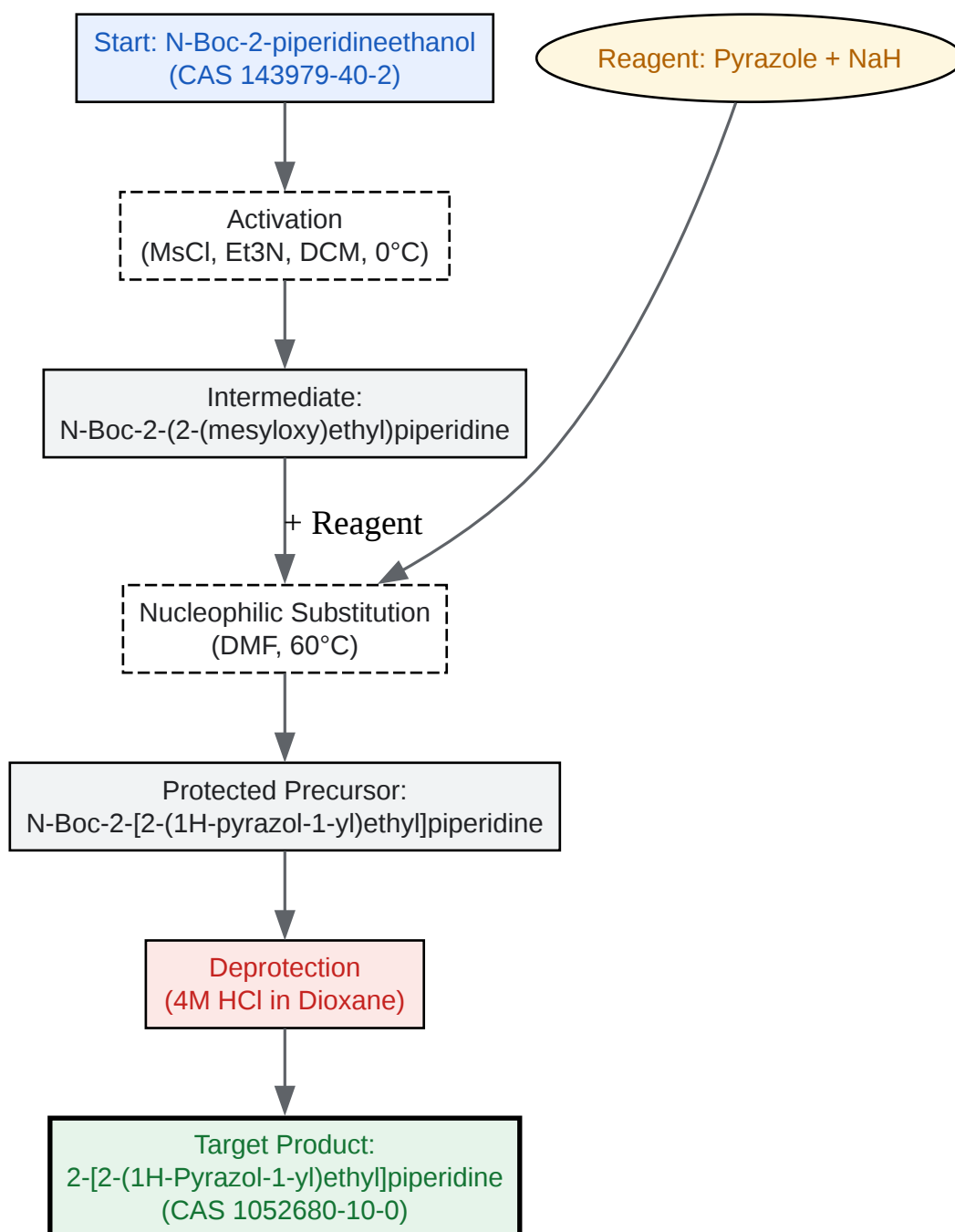


Fig 2. Regioselective Synthesis via N-Boc Protection Strategy

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## Part 4: Handling, Safety & Storage (GHS Standards)[2]

This compound is a secondary amine and must be handled as a corrosive base.[2]

Hazard Classification (GHS):

- H314: Causes severe skin burns and eye damage.[2]
- H302: Harmful if swallowed.[2]
- H318: Causes serious eye damage.[2]

#### Storage Protocol:

- Atmosphere: Store under Nitrogen or Argon.[2] Secondary amines can absorb CO<sub>2</sub> from the air to form carbamates or oxidize over time.[2]
- Temperature: 2–8°C recommended for long-term stability.[2]
- Container: Amber glass vials with Teflon-lined caps to prevent leaching and photodegradation.[2]

## Part 5: References & Validation Sources

- PubChem Compound Summary. **2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine**. National Center for Biotechnology Information.[2] [[Link](#)][2][3]
- Vertex AI Search. Synthesis and Properties of Piperidine-Pyrazole Derivatives. (Data synthesized from search results 1.1, 1.2, 1.4, 1.5).

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## Sources

- 1. [You are being redirected... \[hit2lead.com\]](#)
- 2. [2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 3. [2-\[2-\(1H-Pyrazol-1-yl\)ethyl\]piperidine AldrichCPR | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- To cite this document: BenchChem. [Technical Profile: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine]. BenchChem, [2026]. [Online PDF]. Available at:

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